1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide is a compound that features a unique azetidine ring structure. Azetidines are four-membered nitrogen-containing heterocycles that are known for their ring strain and reactivity. The presence of the acetyl and carboxamide groups, along with the bis(2-methoxyethyl) substituents, makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which this molecule belongs, are known to be used in organic synthesis and medicinal chemistry . They are often involved in the formation of polyamines , which play crucial roles in cellular processes such as DNA replication, protein synthesis, and cell growth .
Mode of Action
Azetidines are known for their unique reactivity driven by considerable ring strain . This allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization . Polyamines are involved in various biochemical pathways, including DNA replication, protein synthesis, and cell growth .
Result of Action
The resulting polymers from the polymerization of azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of azetidine-3-carboxylic acid with acetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with bis(2-methoxyethyl)amine to yield the final product. The reaction conditions typically involve refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted azetidine derivatives with various alkyl or acyl groups.
Scientific Research Applications
1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Poly(N,N-bis(2-methoxyethyl)acrylamide): A thermoresponsive polymer with similar bis(2-methoxyethyl) groups.
Bis(2-methoxyethyl)phthalate: A phthalate ester with bis(2-methoxyethyl) substituents.
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide: An ionic liquid with a similar bis(2-methoxyethyl) structure.
Uniqueness
1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide is unique due to its azetidine ring structure, which imparts significant ring strain and reactivity. This makes it distinct from other compounds with similar substituents but different core structures.
Properties
IUPAC Name |
1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-10(15)14-8-11(9-14)12(16)13(4-6-17-2)5-7-18-3/h11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWZEMFDKWUNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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